methyl {7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core structure, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps. One common method starts with the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid to form 7-hydroxy-4-methylcoumarin . This intermediate is then subjected to alkylation with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl and chromen-2-one rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
Methyl {7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl {7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine
- 3-Ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
- 7-[(3-Chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one
Uniqueness
Methyl {7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H20O6 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
methyl 2-[7-[(3-methoxyphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C21H20O6/c1-13-17-8-7-16(26-12-14-5-4-6-15(9-14)24-2)10-19(17)27-21(23)18(13)11-20(22)25-3/h4-10H,11-12H2,1-3H3 |
InChI Key |
XBBRAVTUDHCAPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)OC)CC(=O)OC |
Origin of Product |
United States |
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